tert-Butyldimethylsilyl bromoacetate

Catalog No.
S1909289
CAS No.
480439-46-1
M.F
C8H17BrO2Si
M. Wt
253.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldimethylsilyl bromoacetate

CAS Number

480439-46-1

Product Name

tert-Butyldimethylsilyl bromoacetate

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-bromoacetate

Molecular Formula

C8H17BrO2Si

Molecular Weight

253.21 g/mol

InChI

InChI=1S/C8H17BrO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3

InChI Key

LGIGKRBWJCLGHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(=O)CBr

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CBr
  • tert-Butyldimethylsilyl (TBDMS) group: This group acts as a protecting group for the carboxylic acid functionality. It can be introduced and removed under controlled reaction conditions, allowing for selective manipulation of other functional groups in the molecule.
  • Bromoacetate moiety: This part provides a reactive bromoacetyl group, which can participate in various substitution and coupling reactions.

Carboxylic Acid Protection and Deprotection:

  • TBDMS BrAc is a valuable reagent for protecting carboxylic acids during organic synthesis. The TBDMS group is stable under a wide range of reaction conditions commonly used in organic chemistry. Source: Comprehensive Organic Synthesis:
  • The deprotection of the TBDMS group can be achieved under mild acidic conditions, allowing for the selective regeneration of the free carboxylic acid at a later stage in the synthesis. Source: Journal of the American Chemical Society, 1981, 103 (1), 1620-1625:

Precursor for Acyl Anions:

  • TBDMS BrAc can be converted into the corresponding acyl anion using strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). These acyl anions are highly reactive intermediates that can participate in various C-C bond forming reactions. Source: Organic Letters, 2002, 4 (12), 2069-2072:

Synthesis of Esters and Amides:

  • The bromoacetyl moiety in TBDMS BrAc can undergo nucleophilic substitution reactions with various nucleophiles like alcohols and amines. This allows for the synthesis of a variety of esters and amides with a tert-butyldimethylsilyl protected carboxylic acid functionality. Source: The Journal of Organic Chemistry, 1998, 63 (14), 4882-4889:

tert-Butyldimethylsilyl bromoacetate is an organosilicon compound with the molecular formula C8_8H17_{17}BrO2_2Si. This compound serves as a versatile reagent in organic synthesis, particularly for protecting alcohols and carboxylic acids during multi-step reactions. The presence of tert-butyl and dimethylsilyl groups provides significant steric hindrance and stability, making it an effective choice for various synthetic applications.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, yielding corresponding tert-butyldimethylsilyl derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can hydrolyze, producing bromoacetic acid and tert-butyldimethylsilanol.
  • Oxidation and Reduction: While less common than substitution and hydrolysis, oxidation and reduction reactions can also occur with this compound .

The primary biological activity of tert-butyldimethylsilyl bromoacetate is its role as a protecting group in organic synthesis. By converting hydroxyl groups into silyl ethers, it facilitates selective reactions at other functional groups without interference from the alcohol. This capability is particularly valuable in medicinal chemistry for synthesizing pharmaceuticals where functional group protection is necessary .

The synthesis of tert-butyldimethylsilyl bromoacetate typically involves the reaction of tert-butyldimethylsilyl chloride with bromoacetic acid in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to minimize side reactions. The general reaction scheme can be summarized as follows:

  • Combine tert-butyldimethylsilyl chloride with bromoacetic acid.
  • Add a base (e.g., triethylamine) to facilitate the reaction.
  • Use dichloromethane as the solvent under controlled temperature conditions .

tert-Butyldimethylsilyl bromoacetate has several notable applications:

  • Organic Synthesis: It is extensively used as a protecting group for alcohols and carboxylic acids, allowing for selective transformations during multi-step syntheses.
  • Medicinal Chemistry: The compound aids in the synthesis of various pharmaceuticals by protecting sensitive functional groups.
  • Material Science: It is utilized in the preparation of silicon-based materials and polymers, contributing desirable properties such as hydrophobicity and thermal stability .

Studies on the interaction of tert-butyldimethylsilyl bromoacetate primarily focus on its reactivity with nucleophiles and other electrophiles in synthetic pathways. The compound's ability to form stable silyl ethers allows for subsequent reactions to occur at different sites within a molecule, demonstrating its utility in complex organic syntheses. Additionally, its protective nature helps prevent unwanted side reactions that could compromise product yields .

Several compounds share structural or functional similarities with tert-butyldimethylsilyl bromoacetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trimethylsilyl bromoacetateC5_5H11_{11}BrOLess sterically hindered; used for similar protection roles but less stable than tert-butyldimethylsilyl derivatives.
Tert-butyldiphenylsilyl bromoacetateC15_{15}H19_{19}BrOProvides more steric bulk; useful for specific selectivity in complex syntheses.
Tert-butyldimethylsilyl chlorideC8_8H18_{18}ClSiCommonly used for silylation; lacks the bromoacetate functionality but shares protective properties.

Uniqueness of tert-Butyldimethylsilyl Bromoacetate

The uniqueness of tert-butyldimethylsilyl bromoacetate lies in its combination of steric hindrance from the tert-butyl group and its ability to act as an electrophilic source of bromine while simultaneously functioning as a protecting group. This dual functionality enhances its utility in organic synthesis compared to other similar compounds that may serve only one role or lack sufficient stability .

Wikipedia

Tert-Butyldimethylsilyl bromoacetate

Dates

Modify: 2023-08-16

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